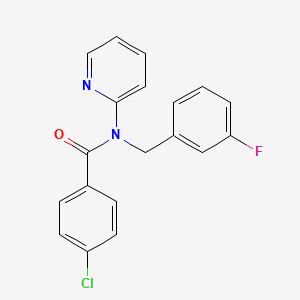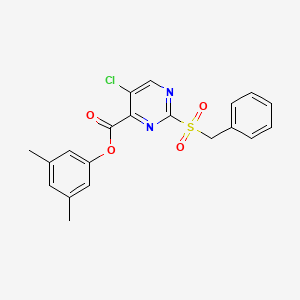
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a 3,5-dimethylphenyl group, a benzylsulfonyl group, and a chlorine atom. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the 3,5-Dimethylphenyl Group: This step involves the electrophilic aromatic substitution of the pyrimidine ring with a 3,5-dimethylphenyl halide in the presence of a Lewis acid catalyst.
Sulfonylation: The benzylsulfonyl group is introduced via a sulfonylation reaction using benzylsulfonyl chloride and a base such as triethylamine.
Chlorination: The chlorine atom is introduced through a halogenation reaction using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives of the pyrimidine ring.
Aplicaciones Científicas De Investigación
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonyl and chlorine groups enhances its ability to form strong interactions with biological targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethylphenyl 2-(methylsulfonyl)-5-chloropyrimidine-4-carboxylate
- 3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-bromopyrimidine-4-carboxylate
- 3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-acetate
Uniqueness
3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzylsulfonyl group, in particular, enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H17ClN2O4S |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
(3,5-dimethylphenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H17ClN2O4S/c1-13-8-14(2)10-16(9-13)27-19(24)18-17(21)11-22-20(23-18)28(25,26)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Clave InChI |
YHYZPOQLIWBHDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11312195.png)
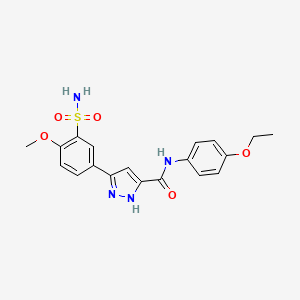
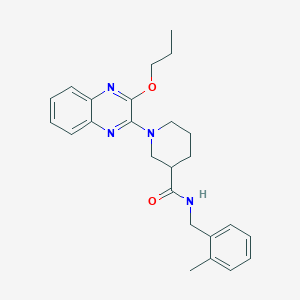
![1-(4-chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11312231.png)
![N-[(4-ethyl-5-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11312235.png)
![5-Chloro-3,6-dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11312238.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11312245.png)
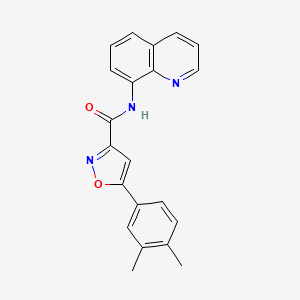

![N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide](/img/structure/B11312257.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11312268.png)
![4-Methyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11312269.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312271.png)
